![molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7](/img/structure/B1308554.png)

7-Nitrobenzo[d]thiazol-2-amine

Descripción general

Descripción

7-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are known for their diverse range of biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss this compound, they provide insights into the reactivity and properties of structurally related compounds, which can be extrapolated to understand the behavior of this compound.

Synthesis Analysis

The synthesis of nitrobenzothiazole derivatives is not explicitly detailed in the provided papers. However, the papers do discuss the reactions of related compounds, which often involve the formation of derivatives through reactions with amines. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) suggests that nitrobenzothiazole derivatives could potentially be synthesized through similar reactions involving the displacement of a leaving group by an amine .

Molecular Structure Analysis

The molecular structure of nitrobenzothiazole derivatives can be complex, and their stability can be influenced by the nature of the substituents on the benzothiazole ring. The paper on stable triazenes derived from 5-nitrobenzo[c]-1,2-thiazole-3-diazonium provides insight into the structural aspects of related compounds. The extraordinary stability of the triazenes formed in this study is attributed to protonation at the heterocyclic nitrogen atom, which could be a factor in the stability of this compound as well .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzothiazole derivatives can be inferred from the reactions described in the papers. The first paper discusses the formation of fluorescent derivatives when amines react with NBD-F, indicating that nitrobenzothiazole compounds can participate in reactions that form new bonds with nitrogen-containing groups . The second paper describes the formation of stable triazenes through azo coupling reactions, which could suggest that this compound might also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the fluorescence properties of the derivatives formed from the reaction with NBD-F suggest that this compound derivatives might also exhibit fluorescence under certain conditions . The stability of the triazenes mentioned in the second paper implies that nitrobenzothiazole derivatives can have significant stability, which could be relevant for the storage and handling of this compound .

Aplicaciones Científicas De Investigación

1. Supramolecular Assemblies and Crystal Structure Analysis

Studies on compounds related to 7-Nitrobenzo[d]thiazol-2-amine, like 6-bromobenzo[d]thiazol-2-amine, have enhanced our understanding of non-covalent interactions in crystal structures. These studies involved creating anhydrous and hydrated multicomponent organic acid–base adducts, analyzing them through X-ray diffraction, infrared spectroscopy, and other methods to understand their molecular structures and interactions (Jin et al., 2012).

2. Fluorometric Analysis in Pharmaceuticals

Research has shown the application of similar compounds, such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), for fluorometric determination in pharmaceuticals. This includes studies on spectrophotometry and spectrofluorimetry techniques for the determination of pharmaceutical amines, highlighting the role of these compounds in analytical chemistry (Elbashir et al., 2011).

3. Fluorescent Tagging and Biochemistry Applications

This compound derivatives have been used as fluorescent tagging reagents in biochemistry and as components in the design of fluorescent nanoparticles. An example is the application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in the synthesis of NBD-tagged polyamines, which are useful for staining certain biological samples (Annenkov et al., 2015).

4. Synthesis of Fluorescent Compounds

The synthesis of fluorescent compounds using this compound derivatives has been explored. For instance, the synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) demonstrates the practical applications of these compounds in creating fluorescent tags for biological research (Jung et al., 2011).

5. Analysis of Biological Compounds

Another application is in the analysis of biological compounds such as amino acids and amines. 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole reacts with these compounds to produce fluorescent derivatives, useful for quantitative determination in various biological extracts (Monforte et al., 1972).

Safety and Hazards

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Target of Action

7-Nitrobenzo[d]thiazol-2-amine is a benzothiazole derivative, and these compounds have been found to exhibit a wide range of biological activities Benzothiazole derivatives have been reported to show potent anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that this compound might interact with its targets, leading to the inhibition of essential biological processes in the bacteria, thereby exerting its anti-tubercular effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the action of this compound might result in the inhibition of the growth of mycobacterium tuberculosis .

Action Environment

Like other chemical compounds, the action and stability of this compound might be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

7-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRCAIHFSHXPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401957 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89793-81-7 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

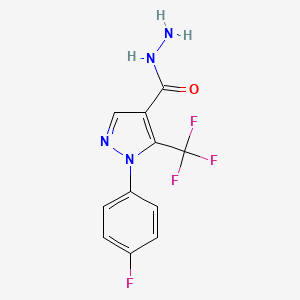

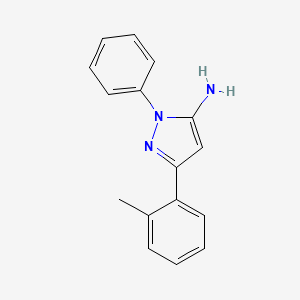

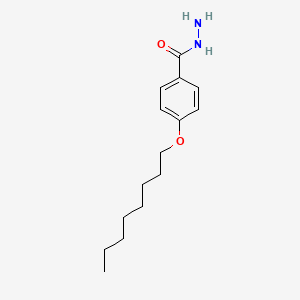

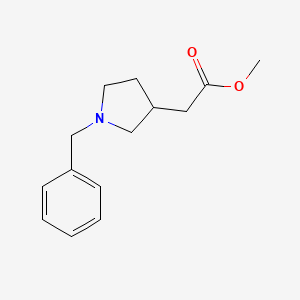

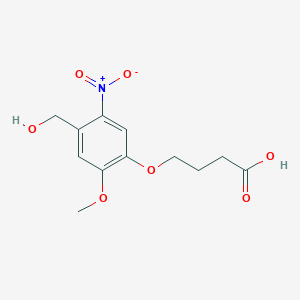

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

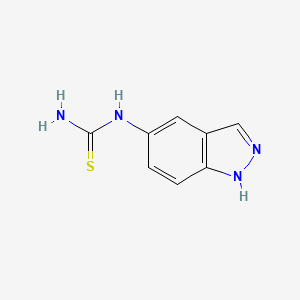

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)